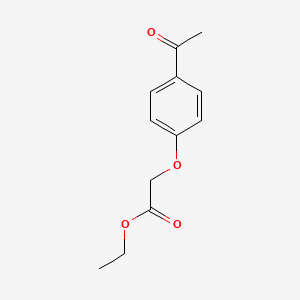

Ethyl 2-(4-acetylphenoxy)acetate

Description

Overview of Phenoxyacetate (B1228835) Derivative Chemistry and Biological Relevance

Phenoxyacetic acids and their derivatives are a class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. researchgate.netpatsnap.com This structural motif has proven to be a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. researchgate.net Research has demonstrated that phenoxyacetate derivatives can possess antimicrobial, anti-inflammatory, and even potential anticancer properties. researchgate.netontosight.ai The specific biological effect is often modulated by the nature and position of substituents on the phenyl ring. mdpi.com For instance, the introduction of various functional groups can influence the compound's ability to interact with biological targets such as enzymes and receptors. researchgate.netnih.gov The synthesis of these derivatives often involves the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid ester, a method that allows for considerable structural diversity. mdpi.com

Significance of Acetylphenyl Moieties in Pharmacologically Active Structures and Advanced Materials

The acetylphenyl group, a phenyl ring substituted with an acetyl group, is a common feature in a multitude of pharmacologically active compounds and advanced materials. The acetyl group, with its carbonyl and methyl components, can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. This moiety is a key component in several established and investigational drugs. Beyond pharmaceuticals, the acetylphenyl group's electronic and structural properties make it a valuable component in the design of novel polymers and other advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-acetylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWZMJGLXVZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966158 | |

| Record name | Ethyl (4-acetylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51828-69-4 | |

| Record name | Acetic acid, 2-(4-acetylphenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-acetylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-acetylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Acetylphenoxy Acetate

Established Synthetic Pathways

The synthesis of ethyl 2-(4-acetylphenoxy)acetate has been approached through several well-established chemical strategies. These methods primarily involve the formation of the ether linkage between a phenol (B47542) and an acetate (B1210297) moiety, or the esterification of a pre-formed carboxylic acid.

Alkylation Strategies for Phenoxyacetate (B1228835) Linkage Formation

A common and direct route to this compound involves the alkylation of a phenolic compound with an ethyl haloacetate. This nucleophilic substitution reaction is a cornerstone of ether synthesis.

The most direct synthesis involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate (B1195939). This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF). walisongo.ac.idmdpi.com The base deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage. walisongo.ac.id The use of a catalyst, such as potassium iodide, can enhance the reaction rate. mdpi.com

The efficiency of this alkylation can be influenced by the choice of solvent. For instance, in the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the use of DMF resulted in a significantly higher yield (91%) compared to dimethyl sulfoxide (DMSO) (51%) and acetonitrile (CH₃CN) (47%). walisongo.ac.id

Table 1: Effect of Solvent on the Yield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate walisongo.ac.id

| Solvent | Yield (%) |

| N,N-Dimethylformamide (DMF) | 91 |

| Dimethyl Sulfoxide (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

An alternative, multi-step approach involves the use of a precursor containing a nitro group, which is later converted to the desired acetyl group. This strategy begins with the alkylation of 4-nitrophenol with ethyl bromoacetate to form ethyl 2-(4-nitrophenoxy)acetate. mdpi.comjyu.firesearchgate.net This reaction proceeds under similar conditions to the direct alkylation of 4-hydroxyacetophenone, utilizing a base like potassium carbonate in a suitable solvent. mdpi.com

Following the formation of the nitro-substituted phenoxyacetate, the nitro group is selectively reduced. A common method for this reduction is the use of iron powder in the presence of an ammonium (B1175870) chloride solution. mdpi.comjyu.fi This method is considered safer and more cost-effective than catalytic hydrogenation using palladium on carbon (Pd/C). mdpi.com The resulting ethyl 2-(4-aminophenoxy)acetate can then be further modified to introduce the acetyl group, although this subsequent transformation is outside the direct synthesis of the target compound. This pathway highlights a versatile strategy where the nitro group serves as a masked functionality, allowing for a different synthetic sequence. mdpi.comjyu.fiyu.edu.joresearchgate.net

Esterification Reactions Employing Carboxylic Acid Precursors (General Methodological Context)

An alternative to direct alkylation is the esterification of the corresponding carboxylic acid, (4-acetylphenoxy)acetic acid. This two-step approach first requires the synthesis of the carboxylic acid precursor. This is typically achieved by reacting 4-hydroxyacetophenone with chloroacetic acid in the presence of a strong base like sodium hydroxide. benchchem.com Subsequent acidification precipitates the (4-acetylphenoxy)acetic acid. benchchem.com

The synthesized carboxylic acid is then esterified to produce this compound. Classic esterification methods, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid. hillpublisher.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed. chemguide.co.uk Other activating agents, such as phosphonitrilic chloride (PNT) in the presence of N-methyl morpholine (NMM), can also be employed to facilitate the esterification of phenoxyacetic acids with various phenols. jocpr.com

Innovative Synthetic Approaches

In addition to established methods, the development of more efficient and streamlined synthetic routes is an ongoing area of research.

Consecutive Reaction Sequence Design and Optimization

This strategy of combining multiple reaction steps into a single, continuous process represents a key area of innovation in chemical synthesis, offering advantages in terms of time, resources, and environmental impact. The principles of this approach could potentially be adapted for the direct synthesis of this compound, for instance, by developing a one-pot procedure that combines the initial alkylation with a subsequent transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Extended Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from readily available precursors. rsc.org For a molecule like this compound, these reactions offer a direct pathway to create aryl-extended analogues by forming new bonds at the aromatic ring or by modifying the acetyl group.

Prominent examples of these transformations include the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions. rsc.orgjocpr.com The Heck reaction, for instance, couples aryl halides with alkenes. mdpi.comrsc.org An analogue of this compound, where the acetyl group is replaced by a halogen (e.g., 4-bromophenoxyacetate), could be coupled with various alkenes to introduce new vinyl side chains. The general catalytic cycle for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is another highly effective method. jocpr.comlibretexts.org This reaction is valued for its mild conditions and the low toxicity of its boron-based reagents and byproducts. libretexts.org It could be employed to synthesize biaryl analogues of this compound. Furthermore, palladium catalysts facilitate the coupling of phenols with aryl halides to form diaryl ethers, a reaction that could extend the phenoxy portion of the target molecule. rsc.orgresearchgate.net

The choice of catalyst and ligand is critical for the success of these reactions. Palladium(II) acetate (Pd(OAc)₂) is a common and versatile catalyst precursor that is reduced in situ to the active Pd(0) species. rsc.orgnih.gov The activity and selectivity of the catalyst are heavily influenced by the choice of phosphine ligands, such as bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or bidentate ligands like Xantphos. rsc.orgresearchgate.netacs.org

| Reaction Type | Coupling Partners | Typical Catalyst/Precursor | Common Ligands | Potential Product Type |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide/Triflate + Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, (R)-BINAP | Styrenyl or vinyl-substituted phenoxyacetates |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Arylboronic Acid | PdCl₂(dtbpf), Pd(tBu₃P)₂ | SPhos, XPhos, dppf | Biaryl-substituted phenoxyacetates |

| Buchwald-Hartwig C-O Coupling | Aryl Halide + Phenol | Pd(OAc)₂ | Buchwald Ligands (e.g., Me₄tBuXPhos) | Diaryl ether derivatives |

| Carbonylation | Aryl Halide + CO source (e.g., Phenyl Formate) | Pd(OAc)₂ | P(t-Bu)₃, Xantphos | Aryl ester derivatives |

Multi-component Reaction Architectures for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govorganic-chemistry.org This approach offers significant advantages in terms of pot, atom, and step economy (PASE), making it a cornerstone of green and efficient synthesis. nih.gov The acetyl group in this compound makes it an ideal ketone component for various MCRs, allowing for the rapid construction of complex molecular scaffolds.

For example, the acetophenone (B1666503) moiety can participate in the Biginelli reaction, a three-component condensation of a β-ketoester (or in this case, a ketone), an aldehyde, and urea or thiourea. This would lead to the formation of highly substituted dihydropyrimidinones or thiones attached to the phenoxyacetate framework. Similarly, the Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. caltech.edu This provides a route to β-aminoketone derivatives.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, offer another avenue for structural diversification. mdpi.commdpi.com The Ugi four-component reaction (U-4CR) combines a ketone, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide derivatives. mdpi.com By using this compound as the ketone component, complex peptide-like structures can be synthesized in a single, highly convergent step. These reactions are prized for their ability to generate molecular diversity from simple building blocks. mdpi.comnih.gov

| Reaction Name | Reactant Types | Resulting Scaffold | Key Features |

|---|---|---|---|

| Biginelli Reaction | Ketone, Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione | Acid-catalyzed, one-pot synthesis of heterocyclic compounds. |

| Mannich Reaction | Ketone, Formaldehyde, Amine | β-Aminoketone | Forms a new C-C bond via an iminium ion intermediate. caltech.edu |

| Hantzsch Pyridine Synthesis | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine | Can be adapted for ketones to produce pyridine derivatives. |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Highly convergent, creates peptide-like structures. mdpi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. This involves the careful selection of solvents and catalysts, as well as the quantitative evaluation of reaction efficiency.

Application of Eco-Benign Solvents (e.g., Aqueous Systems, Polar Aprotic Solvents)

The vast majority of waste in chemical synthesis comes from solvents. researchgate.net Consequently, replacing hazardous organic solvents with more environmentally friendly alternatives is a primary goal of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully performed in aqueous media. researchgate.netgctlc.org The use of micellar catalysis, where a surfactant forms nanoparticles in water, can create a hydrophobic microenvironment that facilitates the reaction of organic substrates, even allowing some couplings to proceed at room temperature. nih.govyoutube.com

Polar aprotic solvents, while not as benign as water, can also be greener choices. Ethyl acetate, for instance, is considered a green solvent and is effective for certain polymerization reactions. researchgate.net Dimethyl sulfoxide (DMSO) is another polar aprotic solvent with low toxicity that has been used in MCRs. researchgate.net The synthesis of a precursor to this compound has been reported using acetone, a common polar aprotic solvent.

Catalyst Selection for Sustainable Synthesis (e.g., Iron-Based Systems, Palladium Catalysts)

Catalyst selection plays a pivotal role in sustainable synthesis. While palladium is a highly effective catalyst, it is also a precious and endangered metal. youtube.com Iron, in contrast, is abundant, inexpensive, and environmentally benign, making it an attractive alternative. google.com Iron-based catalysts have been developed for various transformations, including the synthesis of aromatic ketones and the alkenylation of ketones. google.commdpi.comrsc.org For instance, iron catalysts can facilitate the oxidation of alkyl aromatic compounds to produce aromatic ketones. google.com

Despite its cost, palladium catalysis can be considered green due to its high efficiency. rsc.org These catalysts often operate at very low loadings (mol %), leading to high turnover numbers and minimizing waste. youtube.com The development of heterogeneous palladium catalysts, where the metal is supported on a solid matrix, further enhances sustainability by allowing for easy separation and recycling of the catalyst. nih.gov

Efficiency Metrics and Atom Economy Considerations in Synthetic Route Development

To quantitatively assess the "greenness" of a synthetic route, several metrics have been developed. The concept of atom economy , introduced by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final desired product. jocpr.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient as they generate fewer byproducts. jocpr.com For example, the Suzuki-Miyaura coupling is considered to have a high atom economy because its byproducts are typically simple, water-soluble salts. libretexts.orgacs.org In contrast, elimination and substitution reactions that generate stoichiometric byproducts have lower atom economy.

While atom economy is a useful theoretical measure, it does not account for reaction yield or the use of solvents and reagents. jocpr.com For a more comprehensive assessment, metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are used. RME considers the mass of the actual isolated product relative to the mass of all reactants used. jocpr.com PMI is an even broader metric, particularly relevant in industrial settings, which evaluates the total mass of all materials (reactants, solvents, workup chemicals, etc.) used to produce a given mass of product. jocpr.com Developing synthetic routes with favorable values for these metrics is a key objective in green chemistry.

| Metric | Definition | Focus | Ideal Value |

|---|---|---|---|

| Atom Economy | (MW of product / MW of all reactants) x 100% | Theoretical efficiency of atom incorporation. jocpr.com | 100% |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Mass of all reactants) x 100% | Accounts for chemical yield and stoichiometry. | 100% |

| Environmental (E)-Factor | Total mass of waste / Mass of product | Measures total waste generation. | 0 |

| Process Mass Intensity (PMI) | Total mass input / Mass of isolated product | Overall process efficiency including all materials. jocpr.com | 1 |

Sophisticated Spectroscopic and Crystallographic Elucidation of Chemical Structure

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups and electronic systems.

NMR spectroscopy stands as the cornerstone of chemical structure elucidation, offering detailed information about the local environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of Ethyl 2-(4-acetylphenoxy)acetate by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons. It would also confirm the connectivity within the aromatic ring, showing correlations between adjacent aromatic protons. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : These experiments correlate directly bonded ¹H and ¹³C atoms. princeton.edu An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the acetyl methyl protons to the acetyl methyl carbon. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings, typically over two to four bonds, between ¹H and ¹³C atoms. youtube.com This is vital for piecing together the molecular skeleton. For example, HMBC would show a correlation between the protons of the O-CH₂-C=O group and the ester carbonyl carbon, as well as the aromatic carbon at the ether linkage. It would also link the acetyl methyl protons to the ketone carbonyl carbon.

Nuclear Overhauser Effect SpectroscopY (NOESY) : Unlike COSY, which shows through-bond coupling, NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. princeton.edu In a study of the structurally similar compound ethyl-2-(4-aminophenoxy)acetate, NOESY was used to show weak correlations, confirming spatial relationships within the molecule. researchgate.net For this compound, NOESY could confirm the proximity of the ether-linked methylene protons (O-CH₂) to the protons on the aromatic ring.

High-resolution ¹H and ¹³C NMR spectra provide precise chemical shift values and coupling constants, allowing for the detailed assignment of every hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the ethyl ester group, the acetyl group, the oxo-acetate methylene group, and the para-substituted aromatic ring. The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing signals for the carbonyl carbons of the ester and ketone, the carbons of the aromatic ring, the ether-linked methylene carbon, and the carbons of the ethyl and acetyl groups.

The expected chemical shifts for this compound are summarized in the table below, based on analyses of structurally related compounds. rsc.orgresearchgate.net

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~ 2.5 | ~ 26.5 |

| Ethyl CH₃ | ~ 1.3 | ~ 14.1 |

| Ethyl CH₂ | ~ 4.3 | ~ 61.5 |

| Methylene O-CH₂ | ~ 4.7 | ~ 65.2 |

| Aromatic CH (ortho to -OCH₂) | ~ 6.9 | ~ 114.5 |

| Aromatic CH (ortho to -C(O)CH₃) | ~ 7.9 | ~ 130.6 |

| Aromatic C (ipso to -OCH₂) | - | ~ 161.5 |

| Aromatic C (ipso to -C(O)CH₃) | - | ~ 130.8 |

| Ketone C=O | - | ~ 196.7 |

| Ester C=O | - | ~ 168.4 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. lumenlearning.comlibretexts.org

The key diagnostic peaks are:

C=O Stretch (Ketone) : A strong absorption band is expected around 1680 cm⁻¹. This frequency is typical for an aryl ketone, where conjugation with the aromatic ring slightly lowers the energy of the carbonyl stretch compared to a simple aliphatic ketone.

C=O Stretch (Ester) : A very strong and distinct absorption band appears at a higher frequency than the ketone, typically in the range of 1735-1760 cm⁻¹. libretexts.org

C-O Stretch (Ester and Ether) : The spectrum will contain strong C-O stretching bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. Specifically, the aryl-O-CH₂ ether linkage gives rise to a strong, characteristic absorption around 1240 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). The ester C-O stretches also appear in this region. libretexts.org

Aromatic C=C Stretch : Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

Aliphatic C-H Stretch : Absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) correspond to the C-H stretching of the methyl and methylene groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ketone | C=O Stretch | 1680 - 1690 |

| Ester | C=O Stretch | 1735 - 1760 |

| Ether (Aryl-O) | C-O Asymmetric Stretch | 1230 - 1260 |

| Ester/Ether | C-O Symmetric Stretch | 1020 - 1050 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Alkane | C-H Stretch | 2850 - 2980 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₄O₄), the calculated exact mass is 222.0892 Da. An HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the molecular formula and rule out other possibilities with the same nominal mass. The molecular weight is 222.24 g/mol . sigmaaldrich.com

Advanced mass spectrometry techniques such as MALDI-TOF or GC-MS coupled with fragmentation analysis can further confirm the structure. Fragmentation patterns would show characteristic losses, such as the loss of the ethoxy group (-OC₂H₅) or the acetyl group (-COCH₃), providing further evidence for the proposed structure.

Data from these analyses are often compared against extensive online databases like PubChem, which house information for millions of compounds, aiding in identification and characterization. nih.gov

UV/Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, known as chromophores, absorb light strongly in the UV-vis region. shu.ac.uk

The primary chromophore in this compound is the acetylphenoxy group. The electronic transitions responsible for UV absorption are:

π → π* transitions : These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the conjugated carbonyl group. These typically result in strong absorption bands. slideshare.netlibretexts.org

n → π* transitions : These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and ether groups) to a π* antibonding orbital. These absorptions are generally weaker than π → π* transitions. slideshare.net

In a study of a similar compound, the experimental UV/Vis spectra showed two primary absorption bands. researchgate.net For this compound, one would expect a strong absorption band (λₘₐₓ) around 270-290 nm, corresponding to the π → π* transition of the substituted benzene ring, and a weaker, longer-wavelength shoulder corresponding to the n → π* transition of the ketone carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis

A thorough search of scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed information regarding its absolute structure, unit cell parameters, and space group is not available at this time.

X-ray Single Crystal Diffraction for Absolute Structure Determination

While crystallographic data are available for structurally related compounds, such as Ethyl 2-(4-aminophenoxy)acetate and Ethyl 2-(4-nitrophenoxy)acetate, these findings cannot be extrapolated to this compound due to the differing electronic and steric influences of the para-substituent (acetyl vs. amino or nitro groups), which would significantly alter the crystal packing and molecular geometry.

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding Networks, π–π Stacking, Hirshfeld Surface Analysis)

The analysis of supramolecular interactions, which governs how molecules assemble in the solid state, is contingent upon the availability of crystallographic data. These non-covalent interactions, including hydrogen bonds, π–π stacking, and other van der Waals forces, are critical to understanding the physical properties of a crystalline solid.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. It maps the regions of close contact between neighboring molecules in a crystal. Without a determined crystal structure for this compound, a Hirshfeld surface analysis and a detailed discussion of its specific hydrogen bonding networks and π–π stacking arrangements cannot be performed. For related molecules, studies have revealed extensive networks of C—H···O or N—H···O hydrogen bonds and various π-stacking motifs, but these are unique to their specific structures and cannot be assumed for the title compound.

Due to the absence of published crystallographic data for this compound, no data tables for crystal structure refinement or intermolecular interactions can be generated.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, governed by its electronic structure. For Ethyl 2-(4-acetylphenoxy)acetate, these methods reveal insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular properties of this compound. DFT calculations can determine the optimized geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional conformation and its steric and electronic properties.

Furthermore, DFT calculations can yield various electronic properties, such as the total energy, dipole moment, and the distribution of electron density. The dipole moment, for instance, offers insights into the polarity of the molecule, which influences its solubility and intermolecular interactions. The electron density distribution highlights the electron-rich and electron-deficient regions of the molecule, which are key to understanding its chemical reactivity.

Table 1: Selected DFT Calculated Properties for this compound

| Property | Calculated Value |

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| Bond Length (C=O, acetyl) | Data not available |

| Bond Length (C=O, ester) | Data not available |

| Bond Angle (O-C-C, ester) | Data not available |

No specific DFT data for this compound was found in the public domain.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. TD-DFT can predict the electronic absorption spectra of the molecule, showing the wavelengths at which it absorbs light and the intensity of these absorptions.

Each absorption band in the predicted spectrum corresponds to an electronic transition from an occupied molecular orbital to an unoccupied molecular orbital. TD-DFT calculations can identify the specific orbitals involved in these transitions, providing a detailed picture of the molecule's photophysical behavior. This information is valuable for applications in materials science and photochemistry.

Table 2: Predicted Electronic Transitions for this compound from TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | Data not available | Data not available | Data not available |

| S0 -> S2 | Data not available | Data not available | Data not available |

| S0 -> S3 | Data not available | Data not available | Data not available |

Specific TD-DFT data for this compound was not found in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap implies higher reactivity. The spatial distribution of the HOMO and LUMO also provides clues about the sites of electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific data on the frontier molecular orbitals of this compound was available in the searched sources.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, or ligand, might interact with a larger molecule, such as a protein receptor. These methods are instrumental in drug discovery and materials science for assessing the binding affinity and mode of interaction.

Prediction of Ligand-Receptor Binding Interactions

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to screen for potential biological targets by virtually placing the molecule into the binding sites of various proteins.

The output of a docking simulation is a set of possible binding poses, each with a corresponding scoring function that estimates the binding affinity. These scores help to rank different poses and to prioritize potential protein targets for further investigation. The analysis of the predicted binding poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Not available | Data not available | Data not available |

No molecular docking studies specifically involving this compound were found in the public domain.

Characterization of Binding Conformations and Affinities

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the characterization of the stability of the binding pose predicted by docking.

These simulations can reveal changes in the conformation of both the ligand and the receptor upon binding. Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in docking. By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the dynamics and thermodynamics of the binding process.

Table 5: Potential Molecular Dynamics Simulation Parameters for this compound Complex

| Parameter | Description |

| Simulation Time | Data not available |

| RMSD of Ligand | Data not available |

| Binding Free Energy | Data not available |

No molecular dynamics simulation data for this compound is currently available in published research.

Dynamic Behavior and Conformational Ensemble Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. For a molecule like this compound, which possesses several rotatable bonds, a single static structure is an inadequate representation. Instead, it exists as a dynamic ensemble of interconverting conformers. Understanding this dynamic behavior is crucial for predicting its interactions with biological targets.

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space of a molecule over time. A typical MD simulation of this compound would involve placing the molecule in a simulated solvent environment and solving Newton's equations of motion for all atoms. This would generate a trajectory of atomic coordinates, providing a detailed picture of the molecule's flexibility.

Key to the conformational flexibility of this compound are the torsional angles around the single bonds connecting the phenoxy, acetate (B1210297), and ethyl groups. Analysis of the MD trajectory would reveal the preferred rotational states (e.g., gauche, anti) and the energy barriers between them. For instance, the torsion angle between the phenyl ring and the ether oxygen, as well as the rotations within the ethyl acetate moiety, would be of particular interest. Studies on related phenoxyacetic acid derivatives have shown a preference for an antiperiplanar conformation of the side chain, although synclinal conformations are also observed. researchgate.net The ester group itself generally favors a Z conformation due to favorable steric and dipole-dipole interactions. researchgate.net

The conformational ensemble can be further analyzed to identify the most populated conformational states and the transitions between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket of a biological target.

Table 1: Illustrative Analysis of Key Dihedral Angles in this compound

| Dihedral Angle | Atoms Defining the Angle | Predicted Low-Energy Conformations (°)* |

| τ1 | C3-C4-O-C(acetate) | ~180 (antiperiplanar) |

| τ2 | C4-O-C(acetate)-C(=O) | ~180 (antiperiplanar) |

| τ3 | O-C(acetate)-C(=O)-O(ethyl) | ~0 (syn-periplanar) |

| τ4 | C(acetate)-C(=O)-O(ethyl)-CH2 | ~180 (antiperiplanar) |

| Note: These are hypothetical values based on studies of similar molecules and represent energy minima. The actual conformational space would be a distribution around these values. |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound, SAR modeling could be employed to design analogs with improved potency or other desirable properties.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the structural properties of a set of molecules and their measured biological activity. To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with varying substituents on the phenyl ring or modifications to the ethyl acetate chain would be required, along with their corresponding biological activity data (e.g., IC₅₀ values).

The process would involve calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, polar surface area.

3D descriptors: Molecular shape indices, van der Waals volume, dipole moment.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be used to build a model that predicts biological activity based on a selection of these descriptors. A robust QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. For instance, a QSAR study on phenoxyacetic acid derivatives identified the importance of descriptors related to water solubility, molecular size, and the number of hydrogen bond acceptors in determining their biological effects. researchgate.net

Table 2: Hypothetical QSAR Data for a Series of this compound Analogs

| Compound ID | R-group at position 4 | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -COCH₃ | 2.1 | 54.7 | 222.24 | 5.8 | 5.7 |

| 2 | -H | 2.3 | 43.4 | 180.20 | 5.2 | 5.3 |

| 3 | -NO₂ | 2.0 | 80.3 | 225.18 | 6.1 | 6.0 |

| 4 | -Cl | 2.8 | 43.4 | 214.64 | 5.5 | 5.6 |

| 5 | -OCH₃ | 2.0 | 52.6 | 210.22 | 5.4 | 5.4 |

| Note: This table is for illustrative purposes only and does not represent real experimental data. |

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. For this compound, a pharmacophore model could be generated based on its structure and known active analogs or from the structure of its biological target, if known.

The key features of a pharmacophore model for this compound would likely include:

Aromatic Ring: The phenyl group.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group and the ester group.

Hydrophobic Feature: The ethyl group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of diverse molecules that possess the required pharmacophoric features and are therefore likely to be active. These "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing. This approach significantly reduces the time and cost associated with identifying new lead compounds.

Table 3: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Description | Location in Molecule |

| Aromatic Ring (AR) | Phenyl ring | Core scaffold |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Acetyl group |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Ester moiety |

| Hydrophobic (HY) | Ethyl group | Ester moiety |

| Note: This is a simplified, hypothetical pharmacophore model. |

Advanced Research Directions and Emerging Applications Beyond Traditional Pharmacology

Materials Science Innovations

The structural characteristics of Ethyl 2-(4-acetylphenoxy)acetate make it and its derivatives promising candidates for the development of advanced functional materials. The aromatic core, combined with coordinating oxygen atoms, suggests potential utility in membranes and electronic materials.

Development of Polymer Inclusion Membranes (PIMs) Utilizing Acetylphenoxy Derivatives

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that have gained traction as a stable and efficient alternative to conventional solvent extraction for separating and concentrating various chemical species. ijsr.netresearchgate.net These membranes typically consist of a base polymer, such as cellulose (B213188) triacetate (CTA) or poly(vinyl chloride) (PVC), which provides mechanical strength; a plasticizer that imparts flexibility; and a carrier (or extractant), which is responsible for the selective transport of a target analyte across the membrane. researchgate.netscispace.com

The effectiveness of a PIM is largely determined by the carrier's ability to selectively bind to and transport specific ions or molecules. nih.gov While direct research incorporating this compound into PIMs is nascent, acetylphenoxy derivatives, in general, present a compelling structural motif for carrier molecules. The acetyl group's carbonyl oxygen can act as a coordination site for metal cations, while the ether and ester linkages can also participate in intermolecular interactions. This combination of functional groups could allow acetylphenoxy derivatives to serve as selective carriers for the transport of metal ions or specific organic compounds, such as phenols, from complex aqueous solutions. icm.edu.pl

The design of PIMs can be tailored for specific applications by modifying these core components. For instance, different carriers like Aliquat 336 (a quaternary ammonium (B1175870) salt) or di-(2-ethylhexyl)phosphoric acid (D2EHPA) have been successfully used for the transport of various metal ions. scispace.comnih.gov The potential for acetylphenoxy derivatives to be integrated into such systems opens a new avenue for creating highly selective and durable membranes for environmental remediation and resource recovery.

Table 1: Typical Components of Polymer Inclusion Membranes (PIMs)

| Component | Example Material(s) | Function |

| Base Polymer | Cellulose Triacetate (CTA), Poly(vinyl chloride) (PVC), Polysulfone (PSF) | Provides the structural matrix and mechanical stability of the membrane. |

| Plasticizer | 2-Nitrophenyl octyl ether (NPOE), Dioctyl phthalate (B1215562) (DOP), Dibenzyl ether (DBE) | Increases membrane flexibility and facilitates mobility of the carrier within the polymer matrix. |

| Carrier (Extractant) | Aliquat 336, Di-(2-ethylhexyl)phosphoric acid (D2EHPA), Calixarene derivatives | Selectively binds to the target analyte and transports it across the membrane. |

This table is generated based on data from multiple sources. ijsr.netscispace.comnih.govicm.edu.pl

Exploration of Potential in Optoelectronic Materials and Devices

The field of organic electronics leverages carbon-based molecules and polymers to create devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). jocpr.comrsc.org The performance of these devices is critically dependent on the electronic properties of the organic materials used. nih.gov Molecules with a benzophenone (B1666685) core, which is structurally analogous to the acetylphenoxy moiety, have garnered significant attention for their use in OLEDs. nih.govmdpi.com

Benzophenone derivatives are used as building blocks for organic semiconductors, serving as host materials or emitters. nih.govmdpi.com Their utility often stems from a highly twisted molecular geometry, which helps to reduce intermolecular interactions and prevent self-quenching of light emission, and their electronic nature, which facilitates efficient charge transport and exciton (B1674681) management. mdpi.com Specifically, the benzophenone structure is a key component in developing materials for thermally activated delayed fluorescence (TADF), a mechanism that allows OLEDs to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov

Given these precedents, acetylphenoxy derivatives like this compound represent an unexplored but potentially valuable class of compounds for optoelectronic applications. The core structure—a ketone conjugated to a phenyl ring—is the fundamental feature shared with benzophenones. By modifying the substituents on the phenoxy ring or altering the ester group, it could be possible to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for designing materials with specific properties, such as efficient charge injection/transport or light emission at desired wavelengths, making acetylphenoxy derivatives an intriguing target for future research in organic electronics. rsc.orgnih.gov

Analytical Chemistry and Sensing Applications

The development of sensors for the rapid and selective detection of specific molecules or ions is a major goal in analytical chemistry. Fluorescent probes are particularly powerful tools due to their high sensitivity and ability to provide real-time information. frontiersin.orgmdpi.com

Development of Spectroscopic Probes for Molecular Detection

Fluorescent molecular probes are designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or wavelength. mdpi.comresearchgate.net These sensors typically consist of a fluorophore (the light-emitting part) linked to a receptor (the analyte-binding part). The interaction between the receptor and the target analyte alters the electronic structure of the fluorophore, causing a detectable change in its emission. frontiersin.org

Derivatives of acetophenone (B1666503) are among the many classes of organic compounds that have been investigated as potential fluorescent probes. frontiersin.org The acetylphenoxy structure within this compound contains the essential elements for such an application. The aromatic ring system provides a basis for fluorescence, while the acetyl group's carbonyl oxygen offers a potential binding site for analytes, particularly metal ions. frontiersin.orgresearchgate.net

The design of a spectroscopic probe based on this scaffold could involve a mechanism where the binding of a metal ion to the acetyl and ether oxygens restricts molecular vibrations or alters electron density, leading to an enhanced fluorescence signal (chelation-enhanced fluorescence). Alternatively, the interaction could quench the fluorescence. By strategically modifying the core structure, it is possible to tune the probe's selectivity and sensitivity for different target analytes, making acetylphenoxy derivatives a promising platform for the rational design of new chemical sensors for environmental monitoring or biological imaging.

Contribution to Sustainable Chemical Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com This involves developing more efficient reactions, using renewable feedstocks, and minimizing waste.

Role as a Green Chemistry Building Block

This compound can be considered a valuable building block in the context of green chemistry. Its synthesis can be achieved through methods like the Williamson ether synthesis, which involves the reaction of 4-hydroxyacetophenone with an ethyl haloacetate. khanacademy.org While classic examples of this reaction may have limitations, modern catalytic approaches can improve its efficiency and reduce waste, aligning with green chemistry principles such as atom economy and reaction mass efficiency. researchgate.netwiley-vch.de

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(4-acetylphenoxy)acetate, and how can reaction progress be monitored?

- Methodology : A typical synthesis involves nucleophilic substitution between 4-acetylphenol and ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in dry acetone under reflux for 8–12 hours . Reaction progress is monitored via TLC using a hexane:ethyl acetate (3:1) solvent system . Post-reaction, the mixture is cooled, filtered, and extracted with ether. Acid-base washing (e.g., 10% NaOH) removes unreacted phenol . Recrystallization from ethanol improves purity .

- Key Considerations : Electron-withdrawing groups (e.g., acetyl) on the phenol enhance reactivity, but steric hindrance may require extended reflux times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identifies the acetyl (–COCH₃), phenoxy (–O–), and ethyl ester (–COOCH₂CH₃) groups. For example, the acetyl proton resonates at δ ~2.6 ppm .

- FT-IR : Confirms ester C=O (~1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) stretches.

- GC-MS : Validates molecular weight (e.g., m/z 222 for the parent ion) and detects impurities .

- Elemental Analysis : Ensures C, H, O percentages align with theoretical values (e.g., C: 62.7%, H: 6.0%, O: 31.3%) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodology : Slow evaporation from ethanol or ethyl acetate at 4°C yields single crystals suitable for X-ray analysis . SHELXL or SHELXTL software refines the structure, with R-factors < 0.08 indicating high precision . ORTEP-3 generates graphical representations of thermal ellipsoids .

- Challenges : Polymorphism may occur due to flexible ether and ester linkages; varying solvent polarity can address this .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-acetyl group influence reactivity in downstream derivatization?

- Analysis : The electron-withdrawing acetyl group activates the phenoxy oxygen for nucleophilic substitutions (e.g., forming hydrazides or oxadiazoles) but may sterically hinder bulkier reagents . For example, synthesis of 1,3,4-oxadiazole derivatives requires reflux in basic media to overcome low electrophilicity at the carbonyl carbon .

- Data Cross-Validation : Compare reaction yields under varying conditions (e.g., K₂CO₃ vs. NaH) and characterize products via HPLC-MS to confirm successful derivatization .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria in the ethyl ester group can cause splitting. Variable-temperature NMR (e.g., –40°C to 25°C) stabilizes conformers .

- Impurity Identification : GC-MS or HPLC-DAD detects byproducts (e.g., unreacted phenol or di-ester derivatives) .

- X-ray Validation : Single-crystal structures provide unambiguous confirmation of molecular geometry .

Q. How can computational chemistry predict the thermodynamic stability of this compound tautomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.